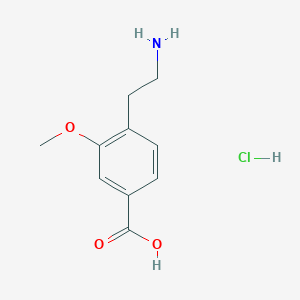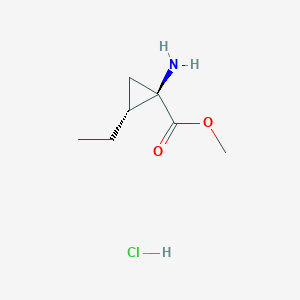
3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)piperidin-4-ol hydrochloride, a mixture of diastereomers, is a versatile chemical compound with significant applications in scientific research, particularly in organic synthesis and drug development. This compound is characterized by its unique structural features, which include a piperidine ring with a methoxymethyl group at the 3-position and a hydroxyl group at the 4-position, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)piperidin-4-ol hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a methylation reaction, often using formaldehyde and a suitable methylating agent.
Hydroxylation: The hydroxyl group at the 4-position is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-(methoxymethyl)piperidin-4-ol hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(Methoxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, tosylates, and mesylates.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidines.
科学的研究の応用
3-(Methoxymethyl)piperidin-4-ol hydrochloride is widely used in scientific research due to its unique properties and versatility. Its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Applied in the production of various chemical products and materials.
作用機序
The mechanism by which 3-(methoxymethyl)piperidin-4-ol hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism can vary based on the compound's structure and the biological system it is interacting with.
類似化合物との比較
3-(Methoxymethyl)piperidin-4-ol hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Piperidine derivatives: Other piperidine derivatives with different substituents at various positions on the ring.
Methoxymethyl compounds: Compounds containing methoxymethyl groups in different chemical environments.
Hydroxyl-containing compounds: Other compounds with hydroxyl groups in different positions or on different rings.
These compounds may have similar applications but differ in their reactivity and biological activity due to variations in their chemical structures.
特性
IUPAC Name |
3-(methoxymethyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-5-6-4-8-3-2-7(6)9;/h6-9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMACWIMUJMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)




![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)


![methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)



